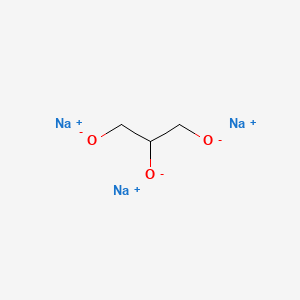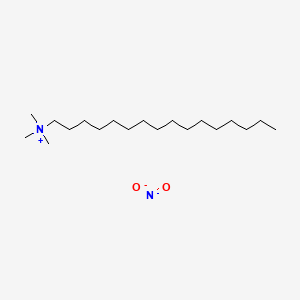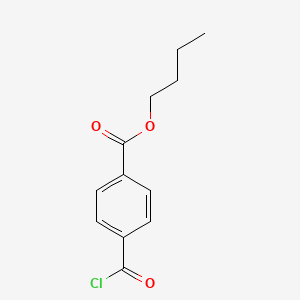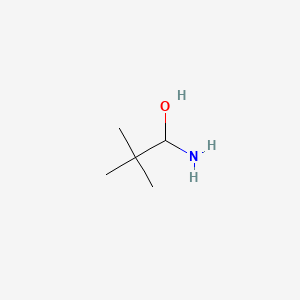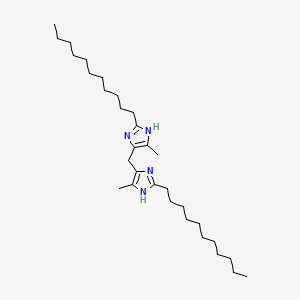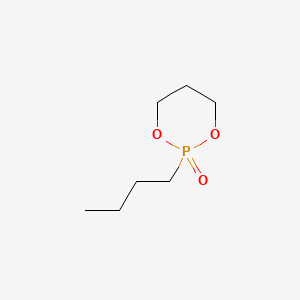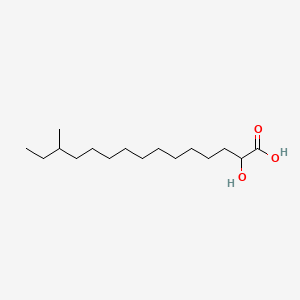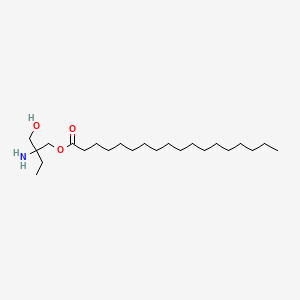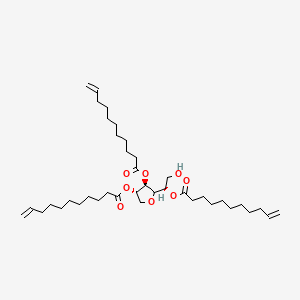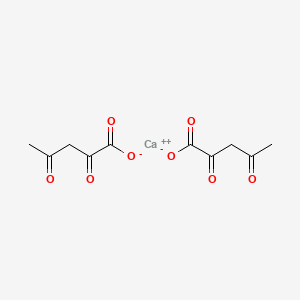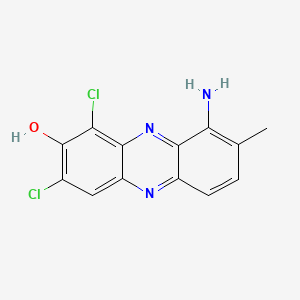
9-Amino-1,3-dichloro-8-methylphenazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 275-492-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 275-492-5 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 275-492-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 275-492-5 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of EINECS 275-492-5 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions often result in halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
EINECS 275-492-5 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of EINECS 275-492-5 involves its interaction with specific molecular targets and pathways. While detailed mechanisms for this compound are not explicitly documented, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and triggering downstream biological responses. These interactions can lead to various physiological effects, depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
EINECS 275-492-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as α-mono or α,α-dichloro ketones and β-ketoesters. The unique properties of EINECS 275-492-5, such as its specific reactivity and applications, distinguish it from these related compounds .
Conclusion
EINECS 275-492-5 is a versatile chemical compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to scientific advancements.
Propriétés
Numéro CAS |
71463-53-1 |
|---|---|
Formule moléculaire |
C13H9Cl2N3O |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
9-amino-1,3-dichloro-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H9Cl2N3O/c1-5-2-3-7-12(10(5)16)18-11-8(17-7)4-6(14)13(19)9(11)15/h2-4,19H,16H2,1H3 |
Clé InChI |
MNKJIZWFVWROBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC3=C(C(=C(C=C3N=C2C=C1)Cl)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


